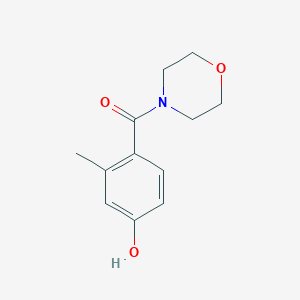

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone

Description

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone is a synthetic compound featuring a hydroxy-substituted phenyl ring with a methyl group at the 2-position, linked to a morpholine moiety via a ketone bridge. Its molecular formula is C₁₂H₁₅NO₃, and it has a CAS registry number 1702070-23-2 .

Properties

IUPAC Name |

(4-hydroxy-2-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-8-10(14)2-3-11(9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURULOAGVXNQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone typically involves the reaction of 4-hydroxy-2-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2-methylbenzoic acid.

Reduction: Formation of (4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanol.

Substitution: Formation of 4-nitro-2-methylphenyl derivatives.

Scientific Research Applications

Adenosine A2A Receptor Antagonism

One of the most notable applications of this compound is its role as a selective antagonist of the adenosine A2A receptor. This receptor is implicated in various neurological disorders and conditions such as Parkinson's disease, schizophrenia, and anxiety disorders. Research indicates that the compound exhibits high affinity and selectivity for the A2A receptor, making it a candidate for developing treatments aimed at modulating the adenosine system .

Case Study:

In vitro studies have shown that (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone can effectively inhibit A2A-mediated responses, with a pIC50 value indicating strong antagonistic activity .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to antagonize adenosine receptors may contribute to neuroprotection by mitigating excitotoxicity and inflammation in neuronal tissues.

Research Findings:

Studies have demonstrated that compounds with similar structures exhibit protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating Alzheimer's and other neurodegenerative diseases .

Analgesic Properties

Recent investigations have highlighted the analgesic potential of this compound. It has been shown to provide significant pain relief in preclinical models, particularly in postoperative pain scenarios.

Clinical Trial Insights:

In a multicenter study involving patients with moderate-to-severe postoperative pain, formulations containing this compound demonstrated a statistically significant reduction in pain intensity compared to placebo groups .

Data Tables

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological macromolecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen or Heterocyclic Modifications

Key Observations :

- Halogenation (e.g., bromine in ) may enhance lipophilicity and binding affinity but requires validation.

- Heterocyclic replacements (e.g., piperazine in ) alter steric and electronic profiles, impacting target selectivity.

- Extended aromatic systems (e.g., biphenyl in ) improve receptor interaction but may increase metabolic instability.

Analogues with Amino or Hydroxy Group Variations

Key Observations :

Pharmacologically Active Morpholinyl-Methanone Derivatives

Biological Activity

Overview

(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring and a methanone group attached to a hydroxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure allows for various interactions with biological macromolecules. The hydroxy and methanone groups can engage in hydrogen bonding, while the morpholine ring can interact with enzymes and receptors, influencing their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carbonyl functionalities facilitate binding to proteins, potentially modulating enzyme activity or receptor signaling pathways. This interaction may lead to various biological effects, such as inhibition of enzyme function or alteration of cellular signaling cascades.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been tested against different cancer cell lines, showing significant cytotoxic effects. For instance, studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Its ability to inhibit pro-inflammatory cytokines suggests a role in mitigating inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of morpholine compounds can exhibit antimicrobial properties. While specific data on this compound is limited, similar morpholine derivatives have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area .

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 5 | 85 | 10 |

| 10 | 60 | 30 |

| 20 | 30 | 60 |

Case Study: Anti-inflammatory Activity

In another study assessing the anti-inflammatory effects of the compound, it was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the control group, indicating its efficacy in reducing inflammation.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 25 |

| High Dose (20 mg/kg) | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.